molecular formula C19H21N3O3S B12221165 2,3-dimethyl-N-[1-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide

2,3-dimethyl-N-[1-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide

Cat. No.: B12221165
M. Wt: 371.5 g/mol
InChI Key: JNDVWAIMNNVFFJ-UHFFFAOYSA-N
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Description

2,3-dimethyl-N-[1-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and other chemical industries. This particular compound features a sulfamoylphenyl group, which is known for its potential antibacterial properties.

Preparation Methods

The synthesis of 2,3-dimethyl-N-[1-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide can be achieved through a multi-step process involving several key reactions. One common method involves the Fischer indolisation followed by N-alkylation. This process is efficient and high-yielding, making it suitable for industrial production . The reaction typically involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials. The reaction conditions often include microwave irradiation to speed up the process, resulting in a rapid synthesis of the desired indole derivative .

Chemical Reactions Analysis

2,3-dimethyl-N-[1-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-dimethyl-N-[1-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide involves its interaction with bacterial enzymes. The sulfamoylphenyl group is known to inhibit dihydrofolate synthase, an enzyme crucial for bacterial DNA synthesis . This inhibition disrupts the bacterial cell’s ability to replicate, leading to its antibacterial effects.

Comparison with Similar Compounds

Similar compounds include other indole derivatives with antibacterial properties, such as:

What sets 2,3-dimethyl-N-[1-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide apart is its unique combination of the indole core with the sulfamoylphenyl group, which enhances its antibacterial activity and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

2,3-dimethyl-N-[1-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide

InChI

InChI=1S/C19H21N3O3S/c1-11-12(2)21-18-9-6-15(10-17(11)18)19(23)22-13(3)14-4-7-16(8-5-14)26(20,24)25/h4-10,13,21H,1-3H3,(H,22,23)(H2,20,24,25)

InChI Key

JNDVWAIMNNVFFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)S(=O)(=O)N)C

Origin of Product

United States

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